

# Preclinical research on Devimistat in pancreatic cancer

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An In-depth Technical Guide to Preclinical Research on **Devimistat** in Pancreatic Cancer

### Introduction

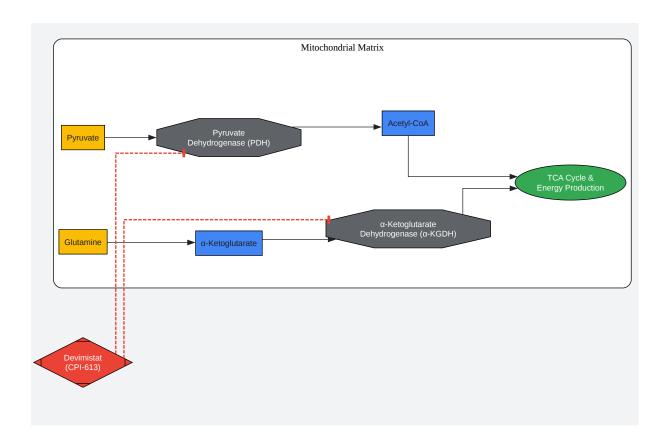
**Devimistat** (also known as CPI-613) is a first-in-class investigational small molecule designed to disrupt the altered mitochondrial metabolism of cancer cells.[1][2][3] As a lipoic acid analog, it selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, a process crucial for tumor cell proliferation and survival.[3][4] Pancreatic ductal adenocarcinoma (PDAC) is characterized by significant metabolic reprogramming, making it a rational target for therapies aimed at cellular metabolism.[5][6] Preclinical research has explored **Devimistat**'s potential as a monotherapy and in combination with standard-of-care chemotherapies and radiation, demonstrating its ability to inhibit tumor growth and enhance the efficacy of other treatments.[7] [8]

#### **Mechanism of Action**

**Devimistat**'s primary mechanism involves the inhibition of two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH).[6][9][10] These enzymes are critical gatekeepers for the entry of carbons derived from pyruvate and glutamine into the TCA cycle.[6] By inhibiting these enzymes, **Devimistat** disrupts the production of ATP and essential biosynthetic precursors required for rapid cancer cell growth.[4] The inhibition of PDH is achieved indirectly through the hyper-activation of pyruvate dehydrogenase kinases (PDKs), which inactivate PDH.[1] This targeted disruption of mitochondrial function leads to



increased cellular stress, induction of apoptosis, and sensitization of cancer cells to genotoxic agents.[2][4][10]



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Mechanism of **Devimistat** targeting PDH and  $\alpha$ -KGDH in the TCA cycle.

## **In Vitro Studies**

Preclinical evaluation of **Devimistat** in pancreatic cancer cell lines has demonstrated its efficacy in inhibiting proliferation and inducing cell death, both as a single agent and in combination therapies.

# Quantitative Data Summary: In Vitro Proliferation and Viability Assays



Cell Line(s)	Combination Agent(s)	Key Findings	Reference
6606PDA (murine)	α-cyano-4- hydroxycinnamic acid (CHC), a monocarboxylate transporter inhibitor	Combination of CPI-613 (250 µM) and CHC (5 mM) significantly reduced cell proliferation.	[9]
6606PDA (murine)	Galloflavin, a lactate dehydrogenase inhibitor	Combination of CPI-613 (100-400 µM) and Galloflavin (30 µM) significantly inhibited cell proliferation and induced cell death.	[9]
Human and Murine Pancreatic Cancer Cell Lines	Not specified	CPI-613 demonstrated effective growth inhibition.	[9]
PDAC Cells	Single-fraction Radiation Therapy (RT) (2 and 10 Gy)	Combination of RT with CPI-613 significantly inhibited PDAC cell growth compared to RT alone.	[8]
PDAC Cells	5-Fluorouracil (5-FU) or Gemcitabine (Gem) + RT	CPI-613 exhibited synergistic effects on growth inhibition when combined with chemoradiotherapy.	[8]

# **Experimental Protocols**

Cell Proliferation and Viability Assays (Combination Therapy)

• Cell Lines: One human and two murine pancreatic cancer cell lines, including 6606PDA.[9]

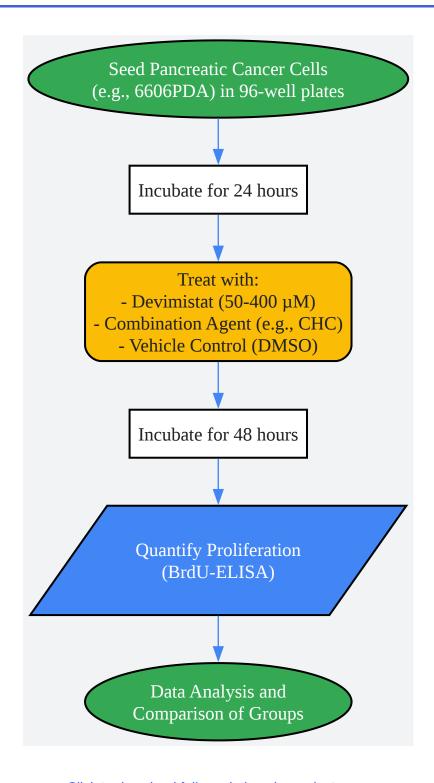
# Foundational & Exploratory





- Seeding: 2–8 x 10<sup>3</sup> cells per well were seeded in a 96-well plate and incubated for 24 hours. [9]
- Treatment: Cells were treated with indicated concentrations of **Devimistat** (e.g., 50–400 μM), galloflavin (30 μM), or CHC (5 mM), alone or in combination.[9] Control groups were treated with the appropriate solvents (e.g., DMSO, PBS).[9]
- Assay: Cell proliferation was quantified after 48 hours of treatment using a 5-bromo-2'deoxyuridine (BrdU) incorporation ELISA.[9]





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Workflow for in vitro evaluation of **Devimistat** on cell proliferation.

#### Radiosensitization Assay

Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines.[8]



- Treatment: Cells were treated with **Devimistat** in combination with single-fraction radiation therapy (2 and 10 Gy).[8] For chemo-radiotherapy studies, 5-FU or Gemcitabine were added.[8]
- Assays: Cell viability was assessed to determine growth inhibition.[8] Clonogenic potential
  was measured to evaluate long-term survival. Molecular analysis, including protein level
  assessment of α-KGDH and targeted metabolomics, was performed to understand the
  mechanism of action.[8]

## In Vivo Studies

Animal models have been instrumental in evaluating the anti-tumor activity and survival benefits of **Devimistat** in a physiological context. Xenograft models using human pancreatic cancer cells are commonly employed.

**Quantitative Data Summary: Xenograft Models** 



Animal Model	Tumor Cell Line	Treatment Regimen	Key Findings	Reference
CD1-Nu/Nu mice	BxPC-3 (human)	Devimistat (25 mg/kg, IP, 1x weekly for 4 weeks) vs. Gemzar® (50 mg/kg) and control.	Devimistat showed greater tumor growth inhibition than Gemzar®, with effects lasting at least 4 weeks post-treatment.	[7]
CD1-Nu/Nu mice	BxPC-3 (human)	Devimistat (25 mg/kg, IP, 1x weekly for 4 weeks) vs. Gemzar® (50 mg/kg) and control.	Median Overall Survival: Devimistat (~240 days), Gemzar® (~65 days), Control (~50 days).	[7]
Orthotopic pancreatic cancer model	Murine pancreatic cancer cells	Devimistat (25 mg/kg, IP, 1x weekly) + CHC (15 mg/kg, daily)	The combination therapy did not lead to a significant reduction of tumor growth in vivo.	[9]
Orthotopic pancreatic cancer model	Murine pancreatic cancer cells	Devimistat (increased to 50 mg/kg weekly)	Even at an increased dose, Devimistat in combination treatments did not impair tumor growth.	[9]

Note: Discrepancies in in vivo efficacy, as seen between the BxPC-3 xenograft and the orthotopic model, may be attributable to differences in the tumor model, cell lines, and specific



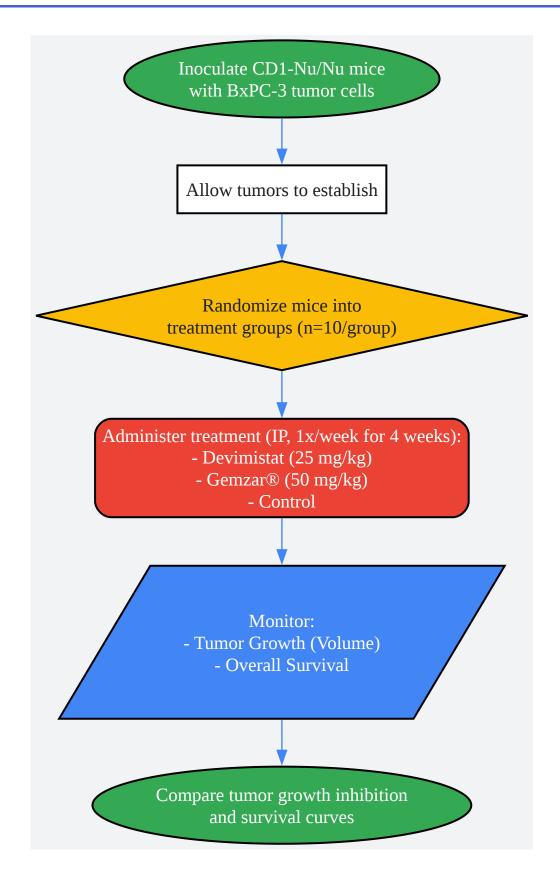
combination agents used.

# **Experimental Protocols**

Human Pancreatic Carcinoma Xenograft Model

- Animal Model: CD1-Nu/Nu mice.[7]
- Tumor Inoculation: Subcutaneous inoculation of BxPC-3 human pancreatic tumor cells to generate xenografts.[7]
- Treatment Groups:
  - Devimistat (25 mg/kg)
  - Gemzar® (50 mg/kg, Maximum Tolerated Dose)
  - Non-treated control[7]
- Administration: Agents were administered intraperitoneally (IP) once weekly for four weeks.
   [7]
- Endpoints:
  - Tumor Growth Inhibition: Tumor volume was measured over time, both during and after the treatment period.[7]
  - Prolongation of Survival: Mice were monitored for overall survival, and median survival times were calculated for each group.[7]





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Workflow for in vivo xenograft studies of **Devimistat** efficacy.



### **Conclusion from Preclinical Data**

Preclinical studies provide a strong rationale for the clinical investigation of **Devimistat** in pancreatic cancer. In vitro data consistently show that **Devimistat** can inhibit cancer cell proliferation and synergizes with both chemotherapy and radiation.[8][9] In vivo studies, particularly in human pancreatic cancer xenograft models, have demonstrated significant antitumor activity, leading to substantial tumor growth inhibition and a marked increase in overall survival compared to standard chemotherapy.[7] While some in vivo models have shown inconsistent results, particularly in combination with other metabolic inhibitors, the overall body of preclinical evidence highlights **Devimistat**'s unique mechanism of targeting cancer metabolism as a promising therapeutic strategy.[9] These findings have supported the progression of **Devimistat** into multiple clinical trials for pancreatic cancer.[4][11][12]

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